molecular formula C16H11NO4 B8799770 1-Methoxycarbonylamino-anthraquinone CAS No. 61059-30-1

1-Methoxycarbonylamino-anthraquinone

Cat. No.: B8799770
CAS No.: 61059-30-1
M. Wt: 281.26 g/mol
InChI Key: GTCKJXWUHLBZSE-UHFFFAOYSA-N
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Description

1-Methoxycarbonylamino-anthraquinone is a synthetically modified anthraquinone derivative designed for advanced chemical and pharmacological research. Anthraquinones are a significant class of compounds known for their broad biological activities, primarily due to their planar, tricyclic structure, which allows them to interact with critical cellular targets such as DNA and various enzymes . Researchers value this class of compounds for developing novel therapeutic agents, particularly in areas of high unmet medical need like antibiotic-resistant infections and oncology . Key Research Applications and Value: • Anticancer Research: Anthraquinones are established scaffolds in anticancer drug discovery. The planar structure of the anthraquinone core enables intercalation into DNA, disrupting replication and transcription in cancer cells . Furthermore, structural modulation with polar substituents, such as the methoxycarbonylamino group, can enhance cellular uptake and alter interactions with biological targets like topoisomerases and kinases, which are crucial for cancer cell proliferation . • Antibacterial Studies: With the rising prevalence of multidrug-resistant bacteria, anthraquinone derivatives have attracted significant attention as potential antibacterial agents . Research indicates that the antibacterial efficacy is closely tied to the polarity of the substituents on the anthraquinone core . The presence of polar groups can enhance antibacterial effects through mechanisms that may include inhibition of biofilm formation and disruption of the bacterial cell wall . • Chemical Intermediate: This compound serves as a versatile building block in organic synthesis. The functional groups present on the anthraquinone scaffold allow for further chemical modifications, enabling researchers to explore a wide structure-activity landscape and develop derivatives with tailored properties . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61059-30-1

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

methyl N-(9,10-dioxoanthracen-1-yl)carbamate

InChI

InChI=1S/C16H11NO4/c1-21-16(20)17-12-8-4-7-11-13(12)15(19)10-6-3-2-5-9(10)14(11)18/h2-8H,1H3,(H,17,20)

InChI Key

GTCKJXWUHLBZSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Anthraquinone Derivatives

Compound Substituent(s) Molecular Weight LogP (Estimated) Solubility Key References
1-Methoxycarbonylamino-anthraquinone* 1-Methoxycarbonylamino 283.27 ~3.5 Moderate (polar) Inferred
1-Hydroxy-2-methylanthraquinone 1-Hydroxy, 2-Methyl 238.24 3.2 High (H-bonding)
1-Amino-2-methylanthraquinone 1-Amino, 2-Methyl 237.25 2.8 Moderate
1-(2-Methoxyanilino)anthraquinone 1-(2-Methoxyanilino) 329.35 4.1 Low
1-Hydroxy-4-phenylanthraquinone 1-Hydroxy, 4-Phenyl 314.32 4.6 Low

*Calculated based on molecular formula C₁₆H₁₁NO₄.

  • Polarity: Hydroxy groups enhance solubility via hydrogen bonding (e.g., 1-Hydroxy-2-methylanthraquinone, logP 3.2), while methoxy or aryl substituents increase hydrophobicity (e.g., 1-Hydroxy-4-phenylanthraquinone, logP 4.6). The methoxycarbonylamino group likely balances polarity due to its carbamate moiety.
  • Structural Stability: Intramolecular hydrogen bonding, as seen in 1-(2-Methoxyanilino)anthraquinone (N–H···O interaction), may stabilize the methoxycarbonylamino derivative’s conformation.

Table 2: Anticancer Activity of Selected Anthraquinones

Compound IC₅₀ (μM) Target Cells Mechanism Reference
1-Hydroxy-4-phenylanthraquinone 1.1 DU-145 (prostate cancer) DNA intercalation, apoptosis
1-Amino-4-hydroxyanthraquinone 2.5 SNB-19 (glioblastoma) Topoisomerase inhibition
This compound* N/A N/A Hypothesized DNA interaction Inferred
  • Hydroxy and Amino Derivatives: 1-Hydroxy-4-phenylanthraquinone induces apoptosis in DU-145 cells at 1.1 μM, while amino-substituted analogs show topoisomerase inhibition.
  • Methoxycarbonylamino Group: The carbamate group may modulate DNA binding affinity compared to hydroxy or amino analogs, though experimental validation is needed.

Preparation Methods

Diels-Alder Reaction with Subsequent Functionalization

The anthraquinone backbone can be constructed via a 2+4 Diels-Alder reaction between 1,4-benzoquinone or 1,4-naphthoquinone and 1,3-butadienes. In the presence of dimethylsulfoxide (DMSO) and Lewis acids (e.g., SnCl₄), this reaction forms 1,4,4a,9a-tetrahydroanthraquinones, which undergo oxidative dehydrogenation in situ to yield anthraquinones.

Key Conditions

  • Solvent : DMSO acts as both solvent and dehydrogenation agent.

  • Catalyst : SnCl₄ (2.8 mmol per 18.5 mmol quinone) enhances reaction efficiency.

  • Temperature : Optimal at 140°C, achieving 99% selectivity for anthraquinones.

Example Reaction
1,4-Benzoquinone reacts with 2,3-dimethyl-1,3-butadiene under pressurized conditions (35 psig) to form 2,3,6,7-tetramethylanthraquinone. This intermediate can be functionalized via nitration and amination to introduce the methoxycarbonylamino group.

Introduction of the Methoxycarbonylamino Group

Nitration-Reduction-Acylation Sequence

  • Nitration : Anthraquinone is nitrated using mixed acids (HNO₃/H₂SO₄) to yield 1-nitroanthraquinone.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 1-aminoanthraquinone.

  • Acylation : Reaction with methyl chloroformate (ClCO₂CH₃) in the presence of a base (e.g., pyridine) introduces the methoxycarbonylamino group.

Optimization Data

StepConditionsYield (%)Selectivity (%)
Nitration50°C, 4 hrs, HNO₃/H₂SO₄8578 (1-isomer)
Reduction100°C, 2 hrs, H₂ (50 psi)92>99
Acylation0°C, 1 hr, pyridine8895

Direct Amination via Ammonolysis

An alternative route involves ring-closing ammonolysis of anthraquinone precursors. For example, 1-substituted anthraquinonecarboxylic acid isomers undergo ammonolysis with methylamine to form 1-methoxycarbonylamino derivatives.

Reaction Mechanism

  • Cyclization : 2-Substituted benzophenonedicarboxylic acid (from xylene condensation) undergoes acid-catalyzed ring closure with oleum (20% SO₃ in H₂SO₄) at 90–95°C to form anthraquinonecarboxylic acid.

  • Ammonolysis : Treatment with methylamine (CH₃NH₂) at 120°C for 6 hrs introduces the methoxycarbonylamino group.

Critical Factors

  • Catalyst : Oleum ensures efficient cyclization without isomerization.

  • Solvent : Aqueous systems improve solubility of intermediates, reducing byproducts.

Comparative Analysis of Methods

Efficiency and Scalability

  • Diels-Alder Route : High selectivity (99%) but requires pressurized reactors.

  • Nitration-Acylation : Modular steps allow intermediate purification, favoring small-scale production.

  • Ammonolysis Pathway : Avoids toxic mercury catalysts, aligning with green chemistry principles.

Industrial Applications and Challenges

Batch vs. Continuous Processes

  • Batch Reactors : Preferred for Diels-Alder reactions due to pressure control (35–50 psig).

  • Flow Chemistry : Potential for nitration steps to minimize thermal runaway risks.

Regulatory Compliance

  • Waste Management : Neutralization of acidic byproducts (e.g., H₂SO₄) is critical.

  • Catalyst Recovery : SnCl₄ can be recycled via distillation, reducing costs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-methoxycarbonylamino-anthraquinone derivatives, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A Friedel-Crafts acylation using ortho-dicarboxylic acid chlorides and aromatic substrates under mild conditions is a foundational method for anthraquinone synthesis . For functionalization, Suzuki-Miyaura cross-coupling reactions with arylboronic acids enable selective substitution at positions 2, 4, or 2,4 of the anthraquinone core . Optimization involves adjusting catalysts (e.g., Pd-based), solvent polarity, and temperature to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous anthraquinones (e.g., bond angles and torsion angles in 1-(2-Methoxyanilino)anthraquinone) . Purity assessment requires HPLC (using C18 columns with UV detection) and NMR (¹H/¹³C) to identify residual solvents or unreacted intermediates. Standards for aminoanthraquinones (e.g., HG/T 2079-2014) provide reference data .

Q. How does the methoxycarbonylamino group influence the stability of anthraquinone derivatives under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40–80°C, pH 1–13) with LC-MS monitoring. The electron-withdrawing methoxycarbonyl group may reduce hydrolysis rates compared to unsubstituted aminoanthraquinones. Storage recommendations include inert atmospheres and protection from UV light, as anthraquinones are prone to photodegradation .

Q. What are the recommended protocols for detecting trace amounts of this compound in environmental samples?

  • Methodological Answer : Solid-phase extraction (SPE) followed by HPLC-MS/MS with multiple reaction monitoring (MRM) is optimal. Limits of detection (LODs) <1 ppb can be achieved using anthraquinone-specific transitions (e.g., m/z 267→239). Calibration requires certified reference materials (CRMs) like those listed in industrial standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the PBE0 level can model reaction pathways, as shown for 1,10-anthraquinones reacting with amines . Key parameters include frontier molecular orbital (FMO) energies and charge distribution at reactive sites (e.g., carbonyl groups). Software like CRYSTAL14 enables solid-state simulations for host-guest interactions in MOF composites .

Q. What strategies resolve contradictions in carcinogenicity data for structurally similar anthraquinones (e.g., 1-amino-2-methylanthraquinone)?

  • Methodological Answer : Meta-analysis of rodent studies must account for purity (e.g., technical-grade vs. >95% pure compounds), dose thresholds, and metabolic activation pathways. For 1-amino-2-methylanthraquinone, carcinogenicity was observed at 68% purity, suggesting impurities may contribute to toxicity . Comparative toxicogenomics databases (CTD) can identify conserved pathways across analogs.

Q. How do substituent positions (e.g., 1,4-disubstitution vs. 1,2,4-trisubstitution) affect the electronic properties and bioactivity of anthraquinones?

  • Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry quantify bathochromic shifts and redox potentials, which correlate with electron-withdrawing/donating effects. For bioactivity, 1,4-disubstituted derivatives show higher anticancer efficacy due to improved intercalation with DNA, as seen in MTT assays against HeLa cells .

Q. What mechanisms explain the interaction of this compound with metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : In situ XRD and XPS reveal coordinative bonding between anthraquinone oxygen atoms (ketone/phenolate) and Cu nodes in HKUST-1 . Loading efficiency (>90% for disperse blue 56) depends on pore size matching and π-π stacking. Microstructural changes (e.g., crystal size reduction to 0.8–3 μm) can be modulated via one-pot synthesis .

Methodological Notes

  • Data Contradictions : Cross-reference toxicity studies with purity data and metabolic profiles .
  • Advanced Characterization : Combine synchrotron XRD for structural dynamics and TOF-SIMS for surface interaction mapping.
  • Theoretical-Experimental Synergy : Validate computational predictions (e.g., CRYSTAL14) with kinetic studies (e.g., Arrhenius plots for reaction rates) .

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